molecular formula C8H4Cl3N3O B2723030 4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine CAS No. 1823-02-5

4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine

Cat. No.: B2723030
CAS No.: 1823-02-5
M. Wt: 264.49
InChI Key: CPYUYGHDINKLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine is a heterocyclic compound that features a pyridine ring substituted with a 5-trichloromethyl-1,2,4-oxadiazole moiety

Properties

IUPAC Name

3-pyridin-4-yl-5-(trichloromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3N3O/c9-8(10,11)7-13-6(14-15-7)5-1-3-12-4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYUYGHDINKLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyridine derivative with a trichloromethyl-substituted amidoxime under acidic conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival of pathogens. The trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether
  • 3-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]quinoline

Uniqueness

4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine is unique due to the presence of both a pyridine ring and a trichloromethyl-substituted oxadiazole ring. This combination imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and material science .

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